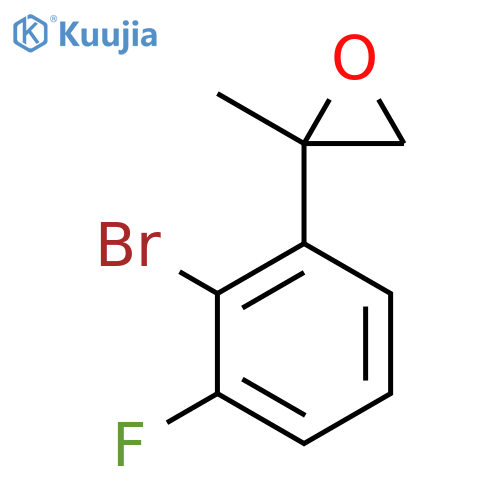

Cas no 2229339-79-9 (2-(2-bromo-3-fluorophenyl)-2-methyloxirane)

2229339-79-9 structure

商品名:2-(2-bromo-3-fluorophenyl)-2-methyloxirane

2-(2-bromo-3-fluorophenyl)-2-methyloxirane 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-3-fluorophenyl)-2-methyloxirane

- 2229339-79-9

- EN300-1904167

-

- インチ: 1S/C9H8BrFO/c1-9(5-12-9)6-3-2-4-7(11)8(6)10/h2-4H,5H2,1H3

- InChIKey: HWRCWGIDOZXHRH-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C1(C)CO1)F

計算された属性

- せいみつぶんしりょう: 229.97426g/mol

- どういたいしつりょう: 229.97426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 12.5Ų

2-(2-bromo-3-fluorophenyl)-2-methyloxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904167-0.5g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1904167-5g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1904167-1g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1904167-0.05g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1904167-10.0g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1904167-5.0g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1904167-2.5g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1904167-1.0g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1904167-10g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 10g |

$4236.0 | 2023-09-18 | ||

| Enamine | EN300-1904167-0.1g |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane |

2229339-79-9 | 0.1g |

$867.0 | 2023-09-18 |

2-(2-bromo-3-fluorophenyl)-2-methyloxirane 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

2229339-79-9 (2-(2-bromo-3-fluorophenyl)-2-methyloxirane) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬